molecular formula C22H20N4O3 B2906328 methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate CAS No. 2034618-72-7

methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate

Cat. No.: B2906328
CAS No.: 2034618-72-7
M. Wt: 388.427
InChI Key: FWHIRXMCZHSAEQ-UHFFFAOYSA-N
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Description

methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an azetidine ring, and a phenylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The azetidine ring and benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate involves its interaction with specific molecular targets. The phenylpyrimidine moiety may interact with enzymes or receptors, modulating their activity. The azetidine ring can provide structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the azetidine ring, in particular, distinguishes it from other similar compounds by providing enhanced stability and reactivity.

Properties

IUPAC Name

methyl 4-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-29-22(28)16-7-9-18(10-8-16)25-21(27)17-12-26(13-17)20-11-19(23-14-24-20)15-5-3-2-4-6-15/h2-11,14,17H,12-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHIRXMCZHSAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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